molecular formula C16H16O3 B6593369 Ethyl (biphenyl-4-yloxy)acetate CAS No. 54334-74-6

Ethyl (biphenyl-4-yloxy)acetate

Cat. No.: B6593369
CAS No.: 54334-74-6
M. Wt: 256.30 g/mol
InChI Key: NTJRCMPUTOCGHH-UHFFFAOYSA-N
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Description

Ethyl (biphenyl-4-yloxy)acetate is an organic compound with the molecular formula C16H16O3. It is a derivative of biphenyl, where an ethyl acetate group is attached to the biphenyl structure through an ether linkage. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (biphenyl-4-yloxy)acetate can be synthesized through the reaction of p-hydroxybiphenyl with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl (biphenyl-4-yloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (biphenyl-4-yloxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (biphenyl-4-yloxy)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromophenylacetate
  • 4’-Ethyl (1,1’-biphenyl)-4-yl acetate
  • Biphenyl-4-yloxyacetic acid

Uniqueness

Ethyl (biphenyl-4-yloxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ether linkage and biphenyl core make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Biological Activity

Ethyl (biphenyl-4-yloxy)acetate, a compound with the molecular formula C16_{16}H16_{16}O3_3, has been the subject of various studies focusing on its biological activities, including anti-inflammatory and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure : this compound features a biphenyl moiety linked to an acetate group, which contributes to its unique chemical properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

Mechanism of Action : The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including anti-inflammatory responses and antimicrobial actions.

1. Anti-inflammatory Properties

This compound has been investigated for its potential anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. For instance, a study demonstrated that the compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research indicates that this compound has significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a murine model of inflammation. Mice treated with the compound showed a significant reduction in paw edema compared to the control group. The treatment also led to decreased levels of inflammatory markers in serum samples, indicating systemic anti-inflammatory effects .

Case Study 2: Pharmacokinetics

The pharmacokinetic profile of this compound was assessed using oral administration in rats. The compound demonstrated good bioavailability with peak plasma concentrations observed within two hours post-administration. The half-life was approximately 6 hours, suggesting potential for therapeutic applications requiring sustained action .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Anti-inflammatory Activity Antimicrobial Activity
Ethyl 4-bromophenylacetateModerateLow
4’-Ethyl (1,1’-biphenyl)-4-yl acetateHighModerate
Ethyl (phenoxy)acetateLowHigh

This compound stands out due to its balanced profile of both anti-inflammatory and antimicrobial activities, making it a versatile candidate for further research .

Properties

IUPAC Name

ethyl 2-(4-phenylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-18-16(17)12-19-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJRCMPUTOCGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354187
Record name ethyl (biphenyl-4-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54334-74-6
Record name ethyl (biphenyl-4-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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